molecular formula C26H27ClN2O3 B10763385 22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride

22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride

Katalognummer: B10763385
Molekulargewicht: 451.0 g/mol
InChI-Schlüssel: KNJKRQXCFJCQHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally intricate polycyclic molecule featuring a heptacyclic core with fused oxygen (oxa) and nitrogen (aza) heteroatoms. Key structural elements include a cyclopropylmethyl substituent at position 22, hydroxyl groups at positions 2 and 16, and a chloride counterion forming the hydrochloride salt. The complex stereochemistry is defined by its IUPAC name, which specifies bridgehead positions and ring junctures (e.g., 0¹,¹³, 0²,²¹) . Its pharmacological relevance is inferred from structural analogs (e.g., rapamycin derivatives), though specific biological data for this compound remain underexplored in publicly available literature.

Eigenschaften

IUPAC Name

22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3.ClH/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14;/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJKRQXCFJCQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol; hydrochloride is a complex organic molecule with notable biological activities primarily related to its interactions with opioid receptors. This article reviews its biological activity based on available research findings and data.

Chemical Structure and Properties

The compound's IUPAC name indicates a highly intricate structure consisting of multiple cyclic components and functional groups that contribute to its biological properties. The molecular formula is C26H26N2O3·HCl.

Opioid Receptor Interactions

Research has demonstrated that this compound exhibits significant binding affinity for various opioid receptors:

Receptor Type Binding Affinity (Ki) Assay Description
Delta-opioid receptor0.030 nMGuinea pig brain membranes
Mu-opioid receptor3.80 nMGuinea pig brain membranes
Kappa-opioid receptor33 nMGuinea pig brain membranes

The compound acts as an antagonist at the mu-opioid receptor in the presence of morphine and demonstrates varying degrees of antagonist activity against delta and kappa receptors in different assay systems .

The biological activity of this compound is primarily attributed to its interaction with the opioid receptor system:

  • Antagonistic Effects : It inhibits the action of endogenous opioids and exogenous opioids like morphine.
  • Potential Therapeutic Applications : Given its receptor profile, the compound may be explored for pain management therapies or as an adjunct in opioid addiction treatments.

Case Studies and Research Findings

Several studies have highlighted the potential applications and effects of this compound:

  • Pain Management : In a study involving guinea pigs, the compound demonstrated effective antagonism of mu-opioid receptors which could lead to reduced side effects associated with traditional opioid therapies .
  • Addiction Studies : Research indicates that compounds with similar structures can modulate addiction pathways by altering receptor activity in the presence of addictive substances .
  • Neuropharmacology : Investigations into the neuropharmacological effects have shown promise in using this compound for treating conditions related to opioid misuse and dependence.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of polycyclic ether-aza scaffolds. Key structural comparisons include:

Compound Name Key Structural Differences Impact on Properties Reference
(1S,2S,21R)-22-(cyclopropylmethyl)-11,14-dioxa -22-azaheptacyclo[...]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol Additional oxygen atom at position 11 (11,14-dioxa vs. 14-oxa) Alters polarity, hydrogen-bonding capacity, and solubility
26,28-Dihydroxy-25,27-dimethoxypentacyclo[...]octacosa-...dodecaene-5,17-dicarboxaldehyde (Compound 19, J.Org .Chem.1990) Methoxy and aldehyde groups; pentacyclic vs. heptacyclic core Reduced ring strain; increased electrophilicity at aldehyde positions
Q7K (11,15-dimethyl-6-(oxan-4-yloxy)-8-oxa-2,11,15,19,21,23-hexazatetracyclo[...]pentacosa-...) Hexazatetracyclic core; oxan-4-yloxy substituent Enhanced metabolic stability due to tetracyclic rigidity and ether linkages

Spectroscopic and Analytical Comparisons

  • NMR Profiling : Evidence from Molecules (2014) highlights that substituent placement (e.g., cyclopropylmethyl vs. methoxy groups) induces distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36). For example, the cyclopropylmethyl group in the target compound likely deshields adjacent protons, causing upfield/downfield shifts absent in methoxy-bearing analogs .
  • Mass Spectrometry : Molecular networking () suggests a high cosine score (>0.8) between the target compound and its 11,14-dioxa analog (), indicating nearly identical fragmentation patterns. However, the absence of the 11-oxa group reduces the parent ion mass by 16 Da (oxygen atom loss), distinguishing the two in LCMS .

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt form enhances aqueous solubility compared to free-base analogs (e.g., Compound 21 in , which lacks ionic character) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.